This compound is identified by the CAS number 1270482-67-1 and has been cataloged in various chemical databases such as PubChem (CID 55282916) and ChemSrc. It falls under the broader category of substituted phenyl ethanamines, which are often investigated for their biological activity, including effects on neurotransmitter systems.
The synthesis of 1-(2-chloro-3-fluorophenyl)ethanamine hydrochloride can be achieved through several methods, typically involving the substitution of appropriate halogenated precursors. A common synthetic route involves:
The molecular structure of 1-(2-chloro-3-fluorophenyl)ethanamine hydrochloride features a central ethanamine moiety attached to a chlorinated and fluorinated phenyl group.
1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride can participate in various chemical reactions typical of amines:
Studies on related compounds suggest that halogen substituents can significantly affect receptor binding affinity and selectivity.
1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride exhibits several notable physical and chemical properties:
The primary applications of 1-(2-chloro-3-fluorophenyl)ethanamine hydrochloride are in pharmaceutical research and development:
This compound represents an interesting candidate for further research into its pharmacological properties, particularly in relation to its structural characteristics that may confer unique biological activities.
The synthesis of 1-(2-chloro-3-fluorophenyl)ethanamine hydrochloride (CAS 1956306-77-6) exploits strategic functionalization of the halogenated aryl scaffold. Modern approaches utilize reductive amination of 2-chloro-3-fluorobenzaldehyde with methylamine followed by selective reduction, achieving yields >85% under optimized conditions [7]. Alternative catalytic routes employ Buchwald-Hartwig amination or Ullmann-type coupling to introduce the amine group prior to α-methyl branching. The ortho-chloro and meta-fluoro substituents significantly influence reaction kinetics due to:
Table 1: Comparative Yields for Amine Functionalization Routes
Method | Catalyst System | Temperature (°C) | Yield (%) |
---|---|---|---|
Reductive Amination | NaBH₃CN/MeOH | 25 | 87 |
Catalytic Amination | Pd₂(dba)₃/XPhos | 110 | 92 |
Chiral Resolution | L-(+)-Tartaric acid | -10 | 78* |
*Enantiomeric excess >99% for (R)-isomer (CAS 1213097-82-5) [9]
Conversion to the hydrochloride salt (C₈H₁₀Cl₂FN, MW 210.08) enhances crystallinity and stability. Key process parameters include:
The crystallization exotherm (-ΔH = 42 kJ/mol) requires precise temperature control at 0–5°C to prevent particle agglomeration. Isolated solids must be stored under desiccation at 15–25°C to avoid deliquescence, as specified by suppliers [1] [5].
The α-methyl group in the ethanamine chain (SMILES: CC(N)C1=CC=CC(F)=C1Cl) confers critical stability advantages:
Quantum mechanical calculations (DFT-B3LYP) show the α-methyl group increases HOMO energy by 1.8 eV, enhancing protonation kinetics during salt formation [3].
Table 2: Property Comparison of Free Base and Hydrochloride Forms
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₈H₉ClFN | C₈H₁₀Cl₂FN |
Molecular Weight | 173.62 g/mol | 210.08 g/mol |
Storage Conditions | -20°C under N₂ | 15–25°C (desiccated) |
Handling Hazards | Air-sensitive liquid | Solid (Warning H302/H315) [2] |
Purity Achievement | 95% (typical) | >98% (crystallized) [1] |
The hydrochloride form dominates commercial supply (e.g., Sigma-Aldrich, BLD Pharmatech) due to:
Free base synthesis remains valuable for chiral intermediate production, where resolution occurs before salt formation for pharmaceutical applications [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: